2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper(I) to yield 1,2,3-triazoles. The specific synthetic route for this compound involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield triazole N-oxides, while substitution reactions could produce various substituted triazoles.
Scientific Research Applications
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which can modulate the activity of the target molecule. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
1,2,4-Triazole derivatives: Although structurally different, these compounds also have significant biological activity and are used in various applications.
Uniqueness
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and engage in specific interactions makes it valuable in research and industrial applications.
Properties
CAS No. |
123291-49-6 |
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Molecular Formula |
C5H13Cl2N5 |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H11N5.2ClH/c6-1-2-10-4-5(3-7)8-9-10;;/h4H,1-3,6-7H2;2*1H |
InChI Key |
KWFUJBYLEPDAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCN)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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